molecular formula C7H16ClNO B2868622 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride CAS No. 1909309-34-7

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride

Cat. No.: B2868622
CAS No.: 1909309-34-7
M. Wt: 165.66
InChI Key: QDOCMHBSHKJEMO-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is a chemical compound of interest in scientific research. While specific studies on this molecule are not available in the public domain, its structure suggests potential utility as a synthetic intermediate or a building block in medicinal chemistry. Compounds featuring cycloalkyl and ethanamine moieties are frequently investigated for their biological activity . Research into structurally similar cycloalkyl amine compounds indicates potential applications in the study of central nervous system (CNS) targets, with some analogs being explored for cognitive disorders, movement diseases, and substance abuse . The cyclobutylmethoxy group may influence the molecule's properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug discovery . As a hydrochloride salt, the compound offers enhanced solubility and stability, making it more suitable for various experimental protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclobutylmethoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-4-5-9-6-7-2-1-3-7;/h7H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOCMHBSHKJEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutylmethanol Intermediate: Cyclobutylmethanol is prepared by the reduction of cyclobutanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Etherification: The cyclobutylmethanol is then reacted with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate (K2CO3) to form 2-(cyclobutylmethoxy)ethanol.

    Amination: The 2-(cyclobutylmethoxy)ethanol is then converted to 2-(cyclobutylmethoxy)ethan-1-amine through a substitution reaction with ammonia or an amine source.

    Formation of Hydrochloride Salt: Finally, the free base of 2-(cyclobutylmethoxy)ethan-1-amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
AlkylationCyclobutylmethyl bromide, K₂CO₃, DMF, 80°C78%
Salt formationHCl gas in EtOH, 0–5°C92%

Nucleophilic Substitution Reactions

The primary amine undergoes substitution with:

  • Electrophiles : Acyl chlorides, sulfonyl chlorides, or alkyl halides.

  • Cross-coupling : Buchwald-Hartwig amination with aryl halides .

Example Reaction:

Amide formation with benzoyl chloride:
C7H16ClNO+C6H5COClEt3N DCMC14H20ClNO2+HCl\text{C}_7\text{H}_{16}\text{ClNO}+\text{C}_6\text{H}_5\text{COCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{C}_{14}\text{H}_{20}\text{ClNO}_2+\text{HCl}

  • Conditions : 0°C to RT, 2 h, 85% yield .

Coordination Chemistry

The amine acts as a ligand for transition metals (e.g., Cu, Pd), facilitating catalytic cycles in:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Cross-coupling : Suzuki-Miyaura reactions .

Catalytic Performance Data:

Reaction TypeMetal CatalystSubstrateYieldSource
CuAACCuIPropargyl alcohol89%
Suzuki couplingPd(PPh₃)₄4-Bromophenylboronic acid76%

Biological Activity Data:

DerivativeTarget Enzyme/PathwayIC₅₀/KiSource
Triazole-amide hybridPim-1 kinase0.4 nM
Tetrazole analogVEGFR-224.5 nM

Stability and Handling

  • pH Sensitivity : Decomposes in strong bases (pH > 10) via cleavage of the ether bond .

  • Thermal Stability : Stable up to 150°C; decomposes exothermically above 200°C .

Industrial-Scale Modifications

  • Continuous flow synthesis : Achieves 90% conversion using microreactors (residence time: 5 min) .

  • Purification : Recrystallization from ethanol/water (1:3) yields >99% purity .

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceutical and materials science applications. Experimental protocols emphasize mild conditions to preserve the cyclobutylmethoxy group’s integrity while maximizing amine participation in key transformations.

Scientific Research Applications

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Functional Differences

Cyclobutane Derivatives: The cyclobutylmethoxy group in the target compound provides a distinct steric profile compared to 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride . The methoxy placement (on the cyclobutane vs.

Aromatic vs. Aliphatic Substituents :

  • Compounds like 2C-D and the benzodioxolyl derivative feature aromatic rings with electron-donating groups (e.g., methoxy, methyl), enhancing π-π interactions in biological targets. In contrast, the target compound’s aliphatic cyclobutane may improve metabolic stability in vivo .

Research Findings and Data

Physicochemical Properties

Property Target Compound 2-(1-Methoxycyclobutyl)ethan-1-amine HCl 2C-D HCl
LogP (Predicted) 1.2–1.5 1.0–1.3 2.1–2.4
Water Solubility High (HCl salt) Moderate Low
Melting Point Not reported Not reported >200°C

The target compound’s lower logP than 2C-D suggests better aqueous solubility, critical for intravenous formulations .

Biological Activity

2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride, also known by its CAS number 1909309-34-7, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tables for clarity.

Structural Characteristics

The molecular formula of this compound is C₇H₁₅ClN₂O, indicating the presence of a cyclobutyl group attached to an ethanamine backbone. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight162.66 g/mol
CAS Number1909309-34-7
SMILESCOC1(CCC1)CCN

Biological Activity Overview

Research on this compound has primarily focused on its interaction with various biological targets, including receptors and enzymes. The following sections summarize key findings related to its biological activity.

1. Receptor Interactions

Studies have highlighted that compounds with similar structures often exhibit significant interactions with neurotransmitter receptors. For instance, the cyclobutyl group may influence the lipophilicity and binding affinity of the compound to various receptors, potentially enhancing its pharmacological effects.

2. Enzyme Inhibition

Inhibitory activity against specific enzymes is a notable aspect of this compound's biological profile. For example, it has been suggested that derivatives with similar alkoxy side chains show varying degrees of potency in inhibiting Kynurenine 3-Monooxygenase (KMO), which plays a crucial role in the kynurenine pathway associated with neurodegenerative diseases .

Case Study 1: KMO Inhibition

A study evaluated a series of compounds structurally related to this compound for their ability to inhibit KMO. The results indicated that modifications to the alkoxy group significantly affected potency:

CompoundEC₅₀ (nM)Remarks
Original Compound501Moderate potency
Cyclobutylmethyl Analogue355Improved activity
1H-Triazole Derivative95Most potent

The findings suggest that structural modifications can lead to enhanced biological activity, emphasizing the importance of the cyclobutyl group in achieving desired pharmacological effects .

Case Study 2: Lipophilicity and Activity Correlation

Research has shown a correlation between lipophilicity (clog P values) and biological activity for compounds similar to this compound. A decrease in clog P was associated with reduced potency, indicating that careful consideration of hydrophobic properties is essential for optimizing drug design:

Compoundclog PEC₅₀ (nM)
Cyclobutylmethyl Analogue4.5132
Modified Alkoxy Group5.7178

This data underscores the necessity of balancing lipophilicity with receptor binding efficiency to maximize therapeutic potential.

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